3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound characterized by its unique chemical structure This compound contains a piperidine ring substituted with a 2-chloro-3-fluorophenyl group and a nitrile group
Preparation Methods
The synthesis of 3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloro-3-fluorophenyl Group: This step involves the substitution of the piperidine ring with a 2-chloro-3-fluorophenyl group using suitable reagents and catalysts.
Addition of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction, often using cyanide sources under controlled conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-[1-(2,6-Dichloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has an additional chlorine atom, which may alter its reactivity and biological activity.
3-[1-(2-Chloro-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: The position of the fluorine atom is different, potentially affecting its chemical properties and interactions.
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanoic acid: The nitrile group is replaced with a carboxylic acid group, leading to different reactivity and solubility characteristics.
Properties
Molecular Formula |
C14H12ClFN2O2 |
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Molecular Weight |
294.71 g/mol |
IUPAC Name |
3-[1-(2-chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12ClFN2O2/c15-13-10(16)4-1-5-11(13)18-8-2-3-9(14(18)20)12(19)6-7-17/h1,4-5,9H,2-3,6,8H2 |
InChI Key |
JQSOSGDLWOQVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C(=CC=C2)F)Cl)C(=O)CC#N |
Origin of Product |
United States |
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